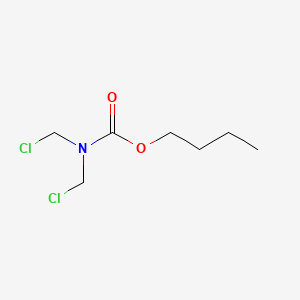

Butyl bis(chloromethyl)carbamate

Description

Significance of Carbamate (B1207046) Functional Groups in Molecular Design

The carbamate group, characterized by a nitrogen atom bonded to a carbonyl group which is in turn attached to an oxygen atom, is a cornerstone in the design of a wide array of organic molecules.

The partial double bond character of the C-N bond in the carbamate group, a result of resonance, restricts free rotation and leads to the existence of syn and anti conformations. researchgate.net The relative stability of these conformers is influenced by steric and electronic factors of the substituents on the nitrogen and oxygen atoms. This conformational rigidity can be a crucial element in the design of molecules with specific three-dimensional structures. Electronically, the carbamate group is considered an electron-withdrawing group, influencing the electron density of the rest of the molecule.

Synthetic Utility of Chloromethyl Moieties as Electrophilic Centers

The chloromethyl group (-CH2Cl) is a versatile functional group in organic synthesis, primarily due to the carbon-chlorine bond which serves as a reactive electrophilic center.

The chlorine atom, being more electronegative than carbon, polarizes the C-Cl bond, making the carbon atom susceptible to nucleophilic attack. This reactivity allows for a variety of substitution reactions where the chlorine is displaced by a wide range of nucleophiles. The reactivity of the chloromethyl group can be influenced by the nature of the rest of the molecule.

Molecules containing two chloromethyl groups, known as bis(chloromethyl) systems, are powerful bifunctional electrophiles. They can react with nucleophiles at two positions, making them excellent cross-linking agents or precursors for the formation of cyclic structures. The reactivity of each chloromethyl group can sometimes be differentiated, allowing for sequential and controlled reactions. For instance, bis(chloromethyl) ether has been utilized as a crosslinking agent in the production of ion-exchange resins. chemicalbook.com

Contextualizing Butyl bis(chloromethyl)carbamate within Contemporary Chemical Research

Butyl bis(chloromethyl)carbamate, with its CAS Number 29672-00-2, combines the features of a carbamate with two reactive chloromethyl groups. pschemicals.com While specific, in-depth research on Butyl bis(chloromethyl)carbamate is limited in publicly available literature, its structure suggests significant potential as a synthetic intermediate. The presence of two electrophilic chloromethyl groups attached to a carbamate backbone makes it a candidate for applications in polymer chemistry, materials science, and as a scaffold in the synthesis of more complex molecules. Its structural relative, benzyl (B1604629) bis(chloromethyl)carbamate, is also a known chemical entity. epa.gov The study of related compounds, such as tert-butyl bis(2-chloroethyl)carbamate, provides insights into the potential reactivity and synthetic utility of such molecules. chemicalbook.comchemicalbook.com

Compound Information Table

| Compound Name | IUPAC Name | CAS Number | Chemical Formula |

| Butyl bis(chloromethyl)carbamate | butyl N,N-bis(chloromethyl)carbamate | 29672-00-2 | C₇H₁₃Cl₂NO₂ |

| bis(chloromethyl) ether | 1,1'-Oxybis(chloromethane) | 542-88-1 | C₂H₄Cl₂O |

| Benzyl bis(chloromethyl)carbamate | benzyl bis(chloromethyl)carbamate | 215230-75-4 | C₁₀H₁₁Cl₂NO₂ |

| tert-Butyl bis(2-chloroethyl)carbamate | tert-butyl bis(2-chloroethyl)carbamate | 118753-70-1 | C₉H₁₇Cl₂NO₂ |

Structural Features and Unique Reactivity Potential of the Compound

Butyl bis(chloromethyl)carbamate, with the chemical formula C₇H₁₃Cl₂NO₂, possesses a unique combination of the functional groups discussed above. pschemicals.com Its structure features a butyl ester of a carbamic acid where the nitrogen atom is substituted with two chloromethyl (-CH₂Cl) groups.

Structural Features:

The core of the molecule is the planar carbamate group. The butyl group attached to the oxygen atom is a simple alkyl chain. The most significant structural feature is the presence of two α-chloroether-like functionalities within the same molecule, specifically the N,N-bis(chloromethyl) arrangement. This configuration is expected to have a profound impact on the molecule's three-dimensional shape and electronic distribution. The rotation around the C-N bond, a characteristic of carbamates, will be influenced by the steric bulk and electronic effects of the two chloromethyl groups. sctunisie.org

Unique Reactivity Potential:

The reactivity of Butyl bis(chloromethyl)carbamate is dictated by the interplay of its functional groups. The two chloromethyl groups are highly reactive sites for nucleophilic substitution. The chlorine atoms are good leaving groups, and the adjacent nitrogen atom can stabilize a developing positive charge on the carbon, facilitating SN1-type reactions. However, the primary nature of the chloromethyl carbons also allows for SN2 reactions.

The presence of two such reactive sites opens up possibilities for this molecule to act as a cross-linking agent, where it can react with two nucleophiles, or to participate in intramolecular cyclization reactions. The carbamate nitrogen's lone pair is somewhat delocalized into the carbonyl group, which may modulate the reactivity of the chloromethyl groups compared to a simple N,N-bis(chloromethyl)amine. The ester portion of the carbamate could be susceptible to hydrolysis under strong acidic or basic conditions.

Justification for Detailed Academic Inquiry

A detailed academic inquiry into Butyl bis(chloromethyl)carbamate is justified for several reasons stemming from its unique structure and reactivity.

Intermediate in Organic Synthesis: Compounds containing the bis(chloromethyl)amino moiety are potent alkylating agents and can serve as precursors to a variety of nitrogen-containing heterocyclic compounds. The specific combination with a carbamate functional group makes Butyl bis(chloromethyl)carbamate an interesting building block for the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science.

Study of Reaction Mechanisms: The dual reactive sites provide a platform for studying competitive and sequential reactions. Investigating its reactions can provide deeper insights into the factors controlling regioselectivity and stereoselectivity in molecules with multiple electrophilic centers.

Analytical Chemistry Standard: The use of Butyl bis(chloromethyl)carbamate in the development of High-Performance Liquid Chromatography (HPLC) methods indicates a need for its pure form as a reference standard. sielc.com The development of analytical methods for such a reactive compound presents a challenge and is a valid area of academic research, particularly for monitoring its presence in environmental or industrial samples.

Comparison with Related Compounds: The study of this molecule allows for a comparative analysis of the influence of the butyl carbamate group on the reactivity of the bis(chloromethyl)amino functionality, contributing to the broader understanding of structure-reactivity relationships in organic chemistry.

Structure

3D Structure

Properties

CAS No. |

29672-00-2 |

|---|---|

Molecular Formula |

C7H13Cl2NO2 |

Molecular Weight |

214.09 g/mol |

IUPAC Name |

butyl N,N-bis(chloromethyl)carbamate |

InChI |

InChI=1S/C7H13Cl2NO2/c1-2-3-4-12-7(11)10(5-8)6-9/h2-6H2,1H3 |

InChI Key |

SGGDXVVDVKMMSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)N(CCl)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butyl Bis Chloromethyl Carbamate

Direct Synthesis Approaches to N,N-Bis(chloromethyl)carbamates

Direct approaches aim to construct the N,N-bis(chloromethyl)carbamate moiety in a minimal number of steps, often relying on the reaction of carefully chosen, highly reactive precursors. These methods are valued for their potential efficiency and convergency in building complex molecular architectures.

Synthesis via Chloromethyl Chloroformates and Amines

One established route in carbamate (B1207046) synthesis involves the reaction of a chloroformate with an amine. google.com Specifically, the use of chloromethyl chloroformate provides a method for producing O-chloromethyl carbamates, which are structurally related to the N,N-bis(chloromethyl) class. The most widely documented and direct route for preparing compounds like chloromethyl N,N-dimethylcarbamate involves the reaction of chloromethyl chloroformate with the corresponding amine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate.

The general reaction is as follows: ClCH₂OCOCl + 2 R¹R²NH → ClCH₂OCONR¹R² + [R¹R²NH₂]Cl

This methodology is foundational for creating a variety of carbamate structures, although it does not directly yield N,N-bis(chloromethyl) derivatives.

The efficiency of the reaction between chloromethyl chloroformate and amines is highly dependent on several key parameters. Optimization is crucial to maximize yield and purity while minimizing side reactions.

Solvent: The choice of solvent is critical. Aprotic solvents, such as dichloromethane or toluene, are commonly used to prevent reactions with the solvent.

Temperature: These reactions are often conducted at low temperatures (e.g., 0–5 °C) to control the exothermic nature of the reaction and to prevent the degradation of the reactive chloroformate.

Acid Scavenger: The reaction produces hydrogen chloride (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. google.com To prevent this, an acid scavenger, typically an excess of the reactant amine or a non-nucleophilic tertiary amine like triethylamine, is required to neutralize the HCl. chemicalbook.com

Reagent Addition: A gradual, dropwise addition of the chloroformate to the amine solution is preferred. This strategy maintains a low concentration of the electrophile, helping to control the reaction temperature and reduce the formation of byproducts.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane, Toluene | Aprotic, inert to reactants |

| Temperature | 0–5 °C | Controls exothermicity, enhances stability |

| Base | 2 eq. of reactant amine or 1.1 eq. of Triethylamine | Neutralizes HCl byproduct |

| Addition Rate | Slow, dropwise | Prevents temperature spikes and side reactions |

Table 1: Optimized Reaction Parameters for Carbamate Synthesis.

Basicity: More basic amines are generally more nucleophilic and react more rapidly with the chloroformate. However, highly basic conditions can also promote side reactions.

Steric Hindrance: Amines with bulky substituents near the nitrogen atom (e.g., diisopropylamine) will react more slowly than less hindered amines (e.g., dimethylamine) due to steric hindrance, which impedes the nucleophilic attack on the carbonyl carbon. Primary amines are generally more reactive than secondary amines of similar size. This difference in reactivity is a key consideration when planning syntheses for specific carbamate structures.

Pathways Involving N-Chloromethyl Carbamate Intermediates

A more direct and highly relevant pathway for the synthesis of Butyl bis(chloromethyl)carbamate involves the progressive chloromethylation of a parent carbamate. This approach begins with a stable carbamate ester, such as butyl carbamate, which is then functionalized with chloromethyl groups on the nitrogen atom. This method avoids the direct use of highly unstable reagents like bis(chloromethyl)amine.

Bu-O-CO-NH₂ + HCHO + HCl → Bu-O-CO-NH(CH₂Cl) + H₂O (Formation of the N-chloromethyl intermediate)

Bu-O-CO-NH(CH₂Cl) + HCHO + HCl → Bu-O-CO-N(CH₂Cl)₂ + H₂O (Formation of the final product)

The key to this synthetic pathway is the in-situ generation of a reactive N-chloromethyl species from the stable carbamate precursor. The N-H bonds of the carbamate are susceptible to electrophilic substitution under appropriate conditions.

The generation of the N-chloromethyl group is typically achieved by treating the carbamate with a source of formaldehyde (such as paraformaldehyde or an aqueous solution) in the presence of hydrogen chloride. The reaction likely proceeds through the formation of an N-hydroxymethyl intermediate, which is subsequently converted to the N-chloromethyl group by HCl.

Once the initial N-chloromethyl carbamate intermediate is formed, it is itself a reactive species. The remaining N-H bond is still susceptible to a second chloromethylation event under the same reaction conditions. The second addition of a chloromethyl group proceeds via a similar mechanism, yielding the final N,N-bis(chloromethyl)carbamate product. The success of the synthesis relies on driving the reaction to completion to ensure the disubstituted product is formed preferentially.

For efficiency and practicality, synthetic procedures that combine multiple steps into a single operation are highly desirable. organic-chemistry.orgorganic-chemistry.org The synthesis of Butyl bis(chloromethyl)carbamate from butyl carbamate is well-suited to a one-pot procedure where both chloromethylation steps occur in the same reaction vessel without the need for isolation of the N-chloromethyl intermediate.

A typical one-pot procedure involves charging a reactor with the starting butyl carbamate and a source of formaldehyde, often in a suitable solvent like toluene or an ether. Hydrogen chloride gas is then bubbled through the mixture, or a concentrated solution of hydrochloric acid is added. The reaction temperature is carefully controlled to facilitate the reaction while minimizing byproduct formation. This streamlined approach is economical and efficient, making it a preferred method for accessing complex carbamate structures. organic-chemistry.org

| Step | Reagents & Conditions | Purpose |

| 1. Initial Setup | Butyl carbamate, Paraformaldehyde, Toluene | Combine starting materials in an inert solvent |

| 2. Reaction Initiation | Bubble dry HCl(g) through the mixture at 20-30°C | Generate the reactive chloromethylating species in situ |

| 3. Reaction Progression | Stir for 4-6 hours, monitoring by TLC or GC | Drive the reaction through the mono- to the di-substituted product |

| 4. Workup | Aqueous wash, drying of organic phase, solvent removal | Isolate the crude product |

Table 2: Illustrative One-Pot Procedure for the Synthesis of Butyl bis(chloromethyl)carbamate.

Modular Synthetic Strategies Incorporating Key Precursors

The synthesis of complex molecules such as Butyl bis(chloromethyl)carbamate, which has the structure (ClCH₂)₂NCOOBu, often relies on modular strategies. This approach involves the separate synthesis of key precursors followed by their assembly. For this specific target, a plausible modular approach would involve the formation of the carbamate backbone by coupling the N,N-bis(chloromethyl)amino moiety with the butoxycarbonyl group. The techniques discussed below are central to achieving this core transformation.

Carbamate Backbone Formation Techniques

The formation of the carbamate functional group is a cornerstone of organic synthesis. Historically, this was often achieved using highly toxic phosgene (B1210022) and its derivatives. However, significant research has been dedicated to developing safer, phosgene-free alternatives, which are now central to modern synthetic approaches. google.comnih.gov

The avoidance of phosgene is a primary goal in green chemistry due to its extreme toxicity and corrosive nature. google.comionike.com Phosgene-free routes typically utilize more benign and readily available C1 sources, such as carbon dioxide or organic carbonates. nih.govresearchgate.net These methods are not only safer but also offer versatile and efficient pathways to a wide range of carbamate derivatives.

A prominent phosgene-free method is the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.org This reaction serves as an environmentally benign route to carbamates by utilizing CO₂ as an inexpensive, abundant, and non-toxic C1 source. nih.govacs.org The process generally involves the reaction of an amine with CO₂ in the presence of a base to form a carbamate anion, which then acts as a nucleophile, attacking an alkyl halide to yield the final carbamate ester. acs.org

The reaction can be summarized as: R₂NH + CO₂ + R'X + Base → R₂NCOOR' + [Base-H]⁺X⁻

In the context of synthesizing Butyl bis(chloromethyl)carbamate, the required precursors would be bis(chloromethyl)amine as the amine component and a butyl halide (e.g., butyl bromide) as the alkylating agent. A strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) is often employed to facilitate the reaction and deprotonate the amine. google.comnih.gov The use of tetrabutylammonium (B224687) iodide (TBAI) can also help to minimize the overalkylation of the resulting carbamate. nih.gov

Table 1: Examples of Three-Component Carbamate Synthesis from Amines, CO₂, and Alkyl Halides

| Amine | Alkyl Halide | Base | Catalyst/Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | Benzyl (B1604629) Bromide | Cs₂CO₃ | TBAI | DMF | 95 | nih.gov |

| Piperidine | Ethyl Iodide | Cs₂CO₃ | TBAI | DMF | 92 | nih.gov |

| Dibenzylamine | Methyl Iodide | Cs₂CO₃ | TBAI | DMF | 89 | nih.gov |

| Pyrrolidine | Benzyl Bromide | Cs₂CO₃ | TBAI | DMF | 94 | nih.gov |

The reaction between an amine and an organic carbonate, known as aminolysis, is another effective phosgene-free route for synthesizing carbamates. google.com Dialkyl carbonates, such as dimethyl carbonate (DMC) or diphenyl carbonate, serve as safe and accessible carbonyl sources. The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the carbonate, leading to the displacement of an alcohol or phenol.

R₂NH + R'OCOOR' → R₂NCOOR' + R'OH

This method can be applied to both primary and secondary amines. For the synthesis of Butyl bis(chloromethyl)carbamate, the reaction would theoretically involve bis(chloromethyl)amine and dibutyl carbonate. The reaction may require elevated temperatures and can be influenced by the choice of solvent and catalyst. google.com

The efficiency of many phosgene-free carbamate syntheses can be significantly enhanced through catalysis. A variety of catalytic systems have been developed, including both metal-based and metal-free options.

Metal Catalysts: Lewis acidic metal salts are effective catalysts for carbamate synthesis. For instance, zinc chloride has been used to catalyze the reaction between alcohols and carbamoyl (B1232498) chlorides. nih.gov Other metals, such as titanium, have been employed to facilitate the one-pot synthesis of carbamates from amines, CO₂, and metal alkoxides. researchgate.net

Organocatalysts: Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can act as catalysts. DBU is used to capture CO₂ and activate the amine, facilitating the subsequent reaction to form the carbamate. organic-chemistry.org

Ionic Liquids: Ionic liquids have been used as recyclable catalytic systems, often in conjunction with a base, for the carbonylation of amines with CO₂ to produce urea (B33335) derivatives, which can be precursors to carbamates. ionike.com

Table 2: Catalytic Systems Used in Carbamate Synthesis

| Catalyst | Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Titanium (IV) methoxide | Aniline, CO₂ | Direct Carbonylation | Facile, one-pot, phosgene-free method. | researchgate.net |

| Zinc Chloride (ZnCl₂) | Alcohols, Carbamoyl Chlorides | Carbamoylation | Efficient Lewis acid catalyst. | nih.gov |

| DBU / Si(OMe)₄ | Amines, CO₂ | CO₂ Fixation | Metal-free system, uses low-concentration CO₂. | organic-chemistry.org |

| Cesium Carbonate (Cs₂CO₃) | Amines, CO₂, Alkyl Halides | Three-Component Coupling | High yields at ambient temperature and pressure. | google.com |

Rearrangement reactions provide an alternative pathway for constructing carbamate scaffolds. The Curtius rearrangement, first described in 1885, is the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgyoutube.com The resulting isocyanate is a highly reactive intermediate that can be "trapped" by various nucleophiles. When an alcohol is used as the nucleophile, the product is a carbamate. wikipedia.org

R-C(=O)N₃ → [R-N=C=O] + N₂ [R-N=C=O] + R'OH → R-NH-C(=O)OR'

The key advantages of the Curtius rearrangement are its tolerance for a wide variety of functional groups and the full retention of configuration at the migrating R-group. wikipedia.orgnih.gov The acyl azide precursor is typically generated from a carboxylic acid derivative. libretexts.org A modern, one-pot variation involves reacting a carboxylic acid directly with a reagent like diphenylphosphoryl azide (DPPA) in the presence of an alcohol, avoiding the isolation of the potentially explosive acyl azide intermediate. nih.gov

It is important to note that the Curtius rearrangement inherently produces N-H carbamates (i.e., secondary carbamates of the structure RNHCOOR'). libretexts.org Therefore, this method is not directly applicable for the one-step synthesis of N,N-disubstituted carbamates like Butyl bis(chloromethyl)carbamate, which lack a hydrogen atom on the nitrogen. However, it remains a powerful tool for synthesizing precursor carbamates that could potentially be functionalized in subsequent steps.

Table 3: Applications of the Curtius Rearrangement in Carbamate Synthesis

| Carboxylic Acid Precursor | Azide-forming Reagent | Alcohol (Nucleophile) | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Carboxylic Acid | Sodium Azide / Chloroformate | Generic Alcohol | Aromatic Carbamate | organic-chemistry.org |

| Aliphatic Carboxylic Acid | Diphenylphosphoryl azide (DPPA) | tert-Butanol | Boc-protected Amine | nih.gov |

| α-Cyanoester (via acylhydrazine) | Nitrous Acid | Ethanol | Ethyl Carbamate | wikipedia.org |

| Benzoic Acid Derivative | DPPA | tert-Butanol | N-Boc Aniline Derivative | nih.gov |

Phosgene-Free Routes for Carbamate Synthesis

Introduction of the Bis(chloromethyl) Moiety Post-Carbamate Formation

The synthesis of Butyl bis(chloromethyl)carbamate from a precursor such as butyl carbamate involves the formation of two new carbon-nitrogen bonds. This transformation can be approached through direct, sequential chloromethylation of the carbamate nitrogen or by employing a reagent that acts as a bis(chloromethyl) synthon.

Selective Chloromethylation of the Carbamate Nitrogen

The direct introduction of two chloromethyl groups onto the nitrogen atom of butyl carbamate is a challenging yet direct synthetic route. This process involves a twofold N-alkylation reaction where the carbamate nitrogen acts as the nucleophile. The nitrogen in a carbamate is significantly less nucleophilic than that in an amine due to the electron-withdrawing effect of the adjacent carbonyl group. Consequently, this reaction typically requires electrophilic chloromethylating agents and conditions that promote the reactivity of the carbamate nitrogen.

A common method for generating the chloromethylating electrophile is the in-situ reaction of formaldehyde (or its trimer, 1,3,5-trioxane, and polymer, paraformaldehyde) with a source of hydrogen chloride. The reaction proceeds through the formation of a highly reactive hydroxymethyl chloride intermediate or a related cationic species, which is then attacked by the nucleophilic nitrogen of the carbamate. To achieve the bis-chloromethylated product, the reaction must proceed twice, necessitating the deprotonation of the nitrogen after the first alkylation to regenerate its nucleophilicity for the second attack. This typically requires the presence of a base and carefully controlled stoichiometry.

Alternative chlorinating agents, such as thionyl chloride (SOCl₂), can be used with paraformaldehyde to generate the electrophilic species under anhydrous conditions, which can help to suppress side reactions like hydrolysis.

| Parameter | Condition | Rationale |

| Chloromethylating Agent | Paraformaldehyde / HCl (gas) or SOCl₂ | In-situ generation of the reactive electrophile. |

| Stoichiometry | >2 equivalents of chloromethylating agent | To drive the reaction towards bis-alkylation. |

| Solvent | Aprotic, non-polar (e.g., Dichloromethane, Toluene) | To maintain anhydrous conditions and solubilize reactants. |

| Temperature | 40-60 °C | To overcome the activation energy without promoting decomposition. |

| Catalyst | Phase-transfer catalyst (e.g., TBAI) | May enhance the rate of N-alkylation. epa.govnih.gov |

Utilizing Bis(chloromethyl) Synthons in Reaction Sequences

An alternative synthetic strategy involves the use of a single reagent that can deliver both chloromethyl groups to the nitrogen atom. Such a reagent is known as a "bis(chloromethyl) synthon." The most prominent, albeit highly hazardous, molecule that fits this description is bis(chloromethyl) ether (BCME), (ClCH₂)₂O. wikipedia.org

BCME is a powerful bifunctional alkylating agent. nih.gov In a hypothetical reaction, the deprotonated butyl carbamate anion would perform a nucleophilic attack on one of the chloromethyl carbons of BCME, displacing a chloride ion. A subsequent intramolecular or intermolecular reaction step would be required to attach the second chloromethyl group.

However, the utility of BCME in synthesis is severely limited by its extreme toxicity and high carcinogenicity. wikipedia.orgeinsteinmed.edunih.gov It is classified as a Group 1 carcinogen and its use is highly restricted. wikipedia.orgnih.gov In practice, BCME is more commonly encountered as an undesirable and dangerous by-product in chloromethylation reactions involving formaldehyde and HCl rather than as a deliberate reagent. wikipedia.org Therefore, while theoretically a potential synthon, its use in modern synthetic methodologies is largely avoided in favor of safer alternatives.

| Approach | Key Reagents | Primary Advantage | Major Disadvantage |

| Stepwise Chloromethylation | Butyl carbamate, Paraformaldehyde, HCl/SOCl₂ | Avoids the use of pre-isolated, highly toxic reagents. | Requires precise control to achieve bis-alkylation over mono-alkylation. |

| Synthon-Based Approach | Deprotonated Butyl carbamate, Bis(chloromethyl) ether | Potentially a one-step introduction of the bis(chloromethyl) moiety. | Utilizes an extremely carcinogenic and highly regulated reagent. wikipedia.orgeinsteinmed.edunih.gov |

Chemo- and Regioselectivity Considerations in Synthesis

The successful synthesis of Butyl bis(chloromethyl)carbamate hinges on precise control over the reaction's selectivity. Both chemoselectivity (which functional group reacts) and regioselectivity (which atom reacts) must be managed to ensure the formation of the desired N,N-disubstituted product.

Control of Multiple Reactive Centers

The butyl carbamate substrate possesses multiple potentially reactive sites. The primary reactive centers for alkylation are the nitrogen atom and the carbonyl oxygen atom.

N-Alkylation vs. O-Alkylation: The nitrogen atom is generally more nucleophilic than the carbonyl oxygen in a carbamate, leading to a kinetic preference for N-alkylation. The formation of a stable C-N bond is also thermodynamically favored over the formation of a less stable O-alkylated product (an iminocarbonate derivative). To ensure exclusive N-alkylation, reaction conditions are chosen to enhance the nitrogen's nucleophilicity, for instance, by using a suitable base to generate the carbamate anion.

Mono- vs. Bis-Alkylation: The most significant regioselectivity challenge is controlling the extent of alkylation. The initial product of the reaction is Butyl N-(chloromethyl)carbamate. This intermediate must undergo a second alkylation to yield the desired bis(chloromethyl) product. Driving the reaction to completion requires overcoming the reduced nucleophilicity of the nitrogen atom in the mono-substituted intermediate. This is typically achieved through the use of excess chloromethylating agent, elevated temperatures, and sufficient reaction times.

| Factor | Influence on Selectivity | Desired Condition for Bis-alkylation |

| Stoichiometry | Controls the extent of alkylation. | >2 molar equivalents of formaldehyde and chloride source. |

| Base | Deprotonates the N-H group, increasing nucleophilicity. | A non-nucleophilic base may be required for the second alkylation step. |

| Temperature | Affects reaction rate. | Moderately elevated temperatures (e.g., 40-60 °C) to ensure the second alkylation proceeds. |

| Reaction Time | Determines the extent of conversion. | Sufficiently long to allow for the slower second alkylation step to complete. |

Minimizing Side Reactions and By-product Formation

A critical aspect of synthesizing Butyl bis(chloromethyl)carbamate is the mitigation of side reactions that can reduce yield and complicate purification.

The most significant and hazardous side reaction is the formation of bis(chloromethyl) ether (BCME) when using formaldehyde and hydrogen chloride. wikipedia.orgwikipedia.org BCME is formed by the acid-catalyzed self-condensation of hydroxymethyl chloride, an intermediate in the reaction. nih.gov Its formation can be minimized by:

Maintaining strictly anhydrous conditions, as water can facilitate its formation. nih.gov

Controlling the temperature to avoid conditions that favor self-condensation.

Using alternative reagent systems, such as paraformaldehyde and thionyl chloride, which may generate the electrophile in a more controlled manner.

Another key by-product is the Butyl N-(chloromethyl)carbamate , the mono-alkylated intermediate. Its presence in the final product results from an incomplete reaction. As outlined previously, forcing conditions such as an excess of the alkylating agent and longer reaction times are employed to minimize its persistence.

Finally, the chloromethyl groups of the product are themselves reactive and susceptible to hydrolysis . The presence of any water during the reaction or workup can lead to the formation of the corresponding N-hydroxymethyl derivatives or complete decomposition back to butyl carbamate and formaldehyde. einsteinmed.edunih.gov Therefore, all reagents and solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere.

| By-product | Formation Pathway | Mitigation Strategy |

| Bis(chloromethyl) ether | Self-condensation of chloromethylating intermediates from formaldehyde and HCl. wikipedia.orgnih.gov | Strict anhydrous conditions; temperature control; alternative reagents. |

| Butyl N-(chloromethyl)carbamate | Incomplete reaction (mono-alkylation). | Use of excess chloromethylating agent; increased reaction time/temperature. |

| Hydrolysis Products | Reaction of chloromethyl groups with water. einsteinmed.edunih.gov | Use of anhydrous reagents and solvents; performing the reaction under an inert atmosphere. |

Exploration of Reactivity and Mechanistic Pathways of Butyl Bis Chloromethyl Carbamate

Transformations of the Carbamate (B1207046) Functionality:Research into the chemical alteration of the carbamate group within this specific molecule is also absent from the scientific literature.

Interconversion with Other Nitrogen-Containing Functional Groups (e.g., ureas, isocyanates)

The carbamate functional group in Butyl bis(chloromethyl)carbamate is a key center of reactivity, allowing for its conversion into other important nitrogen-containing functionalities such as ureas and isocyanates. The thermal decomposition of carbamates to produce isocyanates is a well-established industrial process. butlerov.com This reversible reaction involves the elimination of an alcohol. butlerov.com In the case of N-alkylcarbamates, this thermolysis can be performed in the gas phase at elevated temperatures, for instance, between 200 to 450 °C, to yield the corresponding alkylisocyanate. butlerov.com The use of catalysts, such as dibutyltin (B87310) dilaurate, can facilitate this process at lower temperatures. butlerov.com

The resulting isocyanate is a highly reactive intermediate that can readily react with a variety of nucleophiles. For example, reaction with an amine will yield a urea (B33335) derivative. Hindered trisubstituted ureas have been shown to act as masked isocyanates, capable of undergoing acyl substitution with nucleophiles like alcohols, amines, and thiols under neutral conditions. nih.gov This reactivity is thought to proceed through the formation of an isocyanate intermediate. nih.gov The interconversion pathway can be summarized as follows:

Carbamate ⇌ Isocyanate + Alcohol

Isocyanate + Amine → Urea

This reactivity profile suggests that Butyl bis(chloromethyl)carbamate could serve as a precursor for the in situ generation of a bis(chloromethyl)-substituted isocyanate, which could then be trapped by various nucleophiles to form a range of derivatives.

Hydrolytic and Solvolytic Stability in Various Media

The stability of Butyl bis(chloromethyl)carbamate is influenced by the conditions of the surrounding medium. Carbamates, in general, are susceptible to hydrolysis, which involves the cleavage of the carbamate bond. This process can be catalyzed by either acid or base.

Under acidic conditions, the tert-butoxycarbonyl (Boc) group, a common carbamate-based protecting group, is readily cleaved to release the free amine, carbon dioxide, and tert-butanol. The stability of the Boc group under basic and nucleophilic conditions makes it a valuable tool in organic synthesis.

The presence of the two chloromethyl groups is expected to influence the hydrolytic and solvolytic stability of the carbamate linkage. The electron-withdrawing nature of the chlorine atoms could potentially increase the electrophilicity of the carbamoyl (B1232498) carbon, making it more susceptible to nucleophilic attack.

Conversely, the chloromethyl groups themselves are reactive centers susceptible to solvolysis. The chlorine atom can act as a leaving group in nucleophilic substitution reactions. Therefore, in protic solvents such as water, alcohols, or carboxylic acids, competitive solvolysis at both the carbamate and the chloromethyl positions is possible. The relative rates of these reactions would depend on the specific conditions, including pH, temperature, and the nature of the solvent.

Role in Protecting Group Chemistry (Conceptual, no stability data)

Conceptually, the Butyl bis(chloromethyl)carbamate structure lends itself to applications in protecting group chemistry. The carbamate moiety, particularly if it were a tert-butyl carbamate (Boc group), is a well-established protecting group for amines. chemicalbook.comyoutube.com The Boc group is valued for its stability under a wide range of reaction conditions and its ease of removal under specific acidic conditions. youtube.com

In a hypothetical scenario where the butyl group is a tert-butyl group, the resulting tert-Butyl bis(chloromethyl)carbamate could be used to introduce a "masked" reactive functionality. The Boc group would protect the nitrogen atom while the two chloromethyl groups remain available for subsequent chemical transformations. After the desired reactions at the chloromethyl positions have been carried out, the Boc group could be removed to reveal the free amine, allowing for further derivatization at that site.

The choice of a simple butyl group, as opposed to a tert-butyl group, would alter the deprotection strategy. While acid-catalyzed cleavage is typical for Boc groups, other methods would be required for a standard N-butyl carbamate.

Synergistic and Antagonistic Effects between Reactive Centers

Influence of Chloromethyl Groups on Carbamate Reactivity

The two chloromethyl groups are expected to exert a significant electronic influence on the carbamate moiety. Chlorine is an electronegative atom, and thus the chloromethyl groups act as electron-withdrawing groups. This inductive effect (-I effect) decreases the electron density on the nitrogen atom of the carbamate.

A lower electron density on the nitrogen atom would generally be expected to:

Decrease its nucleophilicity and basicity. This would make protonation of the nitrogen less favorable and could hinder reactions where the nitrogen acts as a nucleophile.

Increase the electrophilicity of the carbamate carbonyl carbon. The withdrawal of electron density from the nitrogen atom would, in turn, pull electron density from the adjacent carbonyl group, making it more susceptible to attack by nucleophiles. This could potentially accelerate the rate of hydrolysis or other nucleophilic acyl substitution reactions at the carbamate group.

Impact of Carbamate on Chloromethyl Reactivity

The electron-withdrawing nature of the entire carbamate functionality (due to the carbonyl group) would be expected to decrease the electron density on the α-carbons of the chloromethyl groups. This would make the chlorine atoms better leaving groups and the carbon atoms more electrophilic, thus potentially enhancing the rate of nucleophilic substitution reactions at the chloromethyl centers.

Conversely, the steric bulk of the butylcarbamate group could hinder the approach of nucleophiles to the chloromethyl groups, leading to a decrease in reaction rates. This steric hindrance would be more pronounced with larger nucleophiles.

Butyl Bis Chloromethyl Carbamate As a Building Block in Advanced Organic Synthesis

Precursor for Diverse Molecular Architectures

The presence of two electrophilic chloromethyl groups makes Butyl bis(chloromethyl)carbamate an excellent substrate for nucleophilic substitution reactions. This reactivity is the foundation for its use in creating a wide array of molecular structures.

Synthesis of Multi-functionalized Compounds

The sequential or simultaneous reaction of the two chloromethyl groups with various nucleophiles allows for the introduction of a wide range of functional groups into a single molecule. This capability is crucial for the synthesis of compounds with tailored properties. The general scheme for such reactions involves the displacement of the chloride ions by nucleophiles like amines, alcohols, thiols, and carbanions.

For instance, reaction with primary or secondary amines can yield diamino-substituted carbamates. Similarly, reaction with dithiols or diols can lead to the formation of molecules containing multiple thioether or ether linkages. The reactivity of the chloromethyl groups is analogous to that of other N-bis(chloroalkyl) compounds, which are known to be effective alkylating agents.

Table 1: Examples of Nucleophiles for the Synthesis of Multi-functionalized Compounds from Butyl bis(chloromethyl)carbamate

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Potential Product Class |

| Amine | Piperidine | Tertiary Amine | Diamino Carbamates |

| Thiol | Ethanethiol | Thioether | Dithioether Carbamates |

| Alcohol | Methanol | Ether | Diether Carbamates |

| Carbanion | Malonic Ester Anion | Alkylated Carbon Center | Dicarboxylic Ester Derivatives |

The step-wise substitution of the chlorine atoms can also be controlled by adjusting reaction conditions, such as temperature and stoichiometry, enabling the synthesis of unsymmetrically functionalized derivatives.

Formation of Macrocyclic or Heterocyclic Structures

The bifunctional nature of Butyl bis(chloromethyl)carbamate makes it an ideal candidate for the synthesis of macrocyclic and heterocyclic compounds through reactions with complementary bifunctional nucleophiles. These reactions, often performed under high-dilution conditions to favor intramolecular cyclization, can lead to the formation of aza-crown ethers, cryptands, and other complex macrostructures. nih.govrsc.orgnih.govbeilstein-journals.org

For example, the reaction of Butyl bis(chloromethyl)carbamate with a diamine or a polyethylene (B3416737) glycol diamine can lead to the formation of aza-crown ethers, where the carbamate (B1207046) moiety is part of the macrocyclic ring. The size of the resulting macrocycle can be tailored by the length of the diamine chain.

Table 2: Potential Macrocyclic and Heterocyclic Structures from Butyl bis(chloromethyl)carbamate

| Bifunctional Nucleophile | Resulting Ring System | Class of Compound |

| Diamine (e.g., 1,6-hexanediamine) | Diazacycloalkane | N-Substituted Heterocycle |

| Polyethylene glycol diamine | Aza-crown ether | Macrocycle |

| Dithiol (e.g., 1,4-butanedithiol) | Dithiacycloalkane | S-Containing Heterocycle |

| Catechol | Benzodioxepine derivative | O-Containing Heterocycle |

The synthesis of cryptands, which are three-dimensional macrobicyclic compounds, can be envisioned by reacting Butyl bis(chloromethyl)carbamate with a pre-formed macrocycle containing two secondary amine groups. nih.govrsc.org This would result in a "strapped" or "bridged" macrocyclic structure with a defined cavity, suitable for ion complexation.

Applications in Materials Science and Polymer Chemistry (Non-Prohibited)

The reactivity of Butyl bis(chloromethyl)carbamate also extends to the field of polymer chemistry, where it can be utilized as a monomer or a cross-linking agent to create advanced polymer networks.

As a Monomer in Polymerization Reactions (focus on chemical aspects, not material properties)

Butyl bis(chloromethyl)carbamate can undergo polycondensation reactions with difunctional nucleophiles to form linear polymers. For example, reaction with a diamine would lead to the formation of a polyamine with repeating carbamate units in the backbone. The general reaction can be represented as:

n BuO-CO-N(CH₂Cl)₂ + n H₂N-R-NH₂ → [-N(CH₂-NH-R-NH-CH₂)-CO-O-Bu-]n + 2n HCl

The properties of the resulting polymer would be dependent on the nature of the diamine (R group). Similarly, polycondensation with diols or dithiols would yield polyethers or polythioethers, respectively. The presence of the carbamate group within the polymer chain can influence its chemical properties, such as solubility and susceptibility to hydrolysis.

Cross-linking Agent in Advanced Polymer Networks (focus on chemical bonding, not final material uses)

The two chloromethyl groups of Butyl bis(chloromethyl)carbamate can react with functional groups present on existing polymer chains, leading to the formation of a cross-linked network. This process is crucial for improving the mechanical and thermal properties of polymers.

For instance, in a polymer containing nucleophilic groups such as hydroxyl (-OH), amino (-NH₂), or thiol (-SH) groups, Butyl bis(chloromethyl)carbamate can act as a covalent linker between polymer chains. The chemical bonding involves the formation of ether, amine, or thioether linkages, respectively. The density of cross-linking can be controlled by the amount of Butyl bis(chloromethyl)carbamate added to the polymer matrix.

Advanced Spectroscopic and Chromatographic Characterization Methods

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Butyl bis(chloromethyl)carbamate. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, a detailed map of the proton and carbon environments within the molecule can be constructed.

Application of ¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of Butyl bis(chloromethyl)carbamate is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. The butyl group will give rise to a characteristic set of signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom. The chemical shifts of these protons are influenced by their proximity to the electronegative oxygen and carbamate (B1207046) functionalities. The two chloromethyl (CH₂Cl) groups attached to the nitrogen atom are chemically equivalent and are expected to produce a single, sharp singlet. The downfield shift of this singlet is a direct result of the strong deshielding effect of both the adjacent chlorine atoms and the carbamate nitrogen.

Based on the analysis of related carbamate structures, the predicted chemical shifts for Butyl bis(chloromethyl)carbamate are presented in the table below. For comparison, the experimental ¹H NMR data for the structural isomer, tert-Butyl bis(2-chloroethyl)carbamate, shows a multiplet for the chloroethyl protons at 3.50-3.62 ppm and a multiplet for the tert-butyl protons at 1.37-1.56 ppm. chemicalbook.com

| Predicted ¹H NMR Data for Butyl bis(chloromethyl)carbamate | | :--- | :--- | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | | -CH₂-Cl | 5.5 - 5.8 | Singlet | 4H | | -O-CH₂- | 4.0 - 4.2 | Triplet | 2H | | -CH₂-CH₂-CH₂- | 1.5 - 1.7 | Sextet | 2H | | -CH₂-CH₃ | 1.3 - 1.5 | Quintet | 2H | | -CH₃ | 0.9 - 1.0 | Triplet | 3H | Note: These are predicted values based on analogous structures. Experimental verification is required.

Utility of ¹³C NMR for Carbon Skeleton Determination

The ¹³C NMR spectrum provides critical information about the carbon framework of Butyl bis(chloromethyl)carbamate. Each unique carbon atom in the molecule will generate a distinct signal. The carbonyl carbon (C=O) of the carbamate group is expected to appear significantly downfield, typically in the range of 150-160 ppm. The carbons of the butyl chain will show a predictable pattern of chemical shifts, with the carbon attached to the oxygen (-O-CH₂-) being the most downfield of the four. The chloromethyl carbons (-CH₂-Cl) are also expected to be significantly deshielded due to the attached chlorine and nitrogen atoms.

| Predicted ¹³C NMR Data for Butyl bis(chloromethyl)carbamate | | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | | C=O (Carbamate) | 153 - 156 | | -CH₂-Cl | 70 - 75 | | -O-CH₂- | 65 - 68 | | -CH₂-CH₂-CH₂- | 30 - 32 | | -CH₂-CH₃ | 18 - 20 | | -CH₃ | 13 - 14 | Note: These are predicted values based on analogous structures. Experimental verification is required.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity within the Butyl bis(chloromethyl)carbamate molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For Butyl bis(chloromethyl)carbamate, COSY would show cross-peaks connecting the adjacent methylene groups within the butyl chain, confirming their sequential arrangement. The absence of a cross-peak between the chloromethyl singlet and any other signal would confirm its isolation from other proton-bearing groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would show a cross-peak for each C-H bond, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For instance, the proton singlet of the chloromethyl groups would correlate with the corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. In the case of Butyl bis(chloromethyl)carbamate, HMBC would show correlations from the protons of the -O-CH₂- group to the carbamate carbonyl carbon, and from the protons of the chloromethyl groups to the same carbonyl carbon, thus confirming the core structure of the molecule.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like carbamates. In positive ion mode, ESI-MS of Butyl bis(chloromethyl)carbamate is expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular weight of 214.09 g/mol , this peak would appear at an m/z of approximately 215. The presence of two chlorine atoms would also result in a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak having an intensity of about 65% of the main peak, and the M+4 peak having an intensity of about 10%.

Under certain conditions, fragmentation can be induced in the ESI source or in a tandem MS experiment (MS/MS). Common fragmentation pathways for carbamates include the loss of the butyl group, the loss of a chloromethyl group, and the cleavage of the carbamate bond. For the structural isomer, tert-Butyl bis(2-chloroethyl)carbamate, an [M+H]⁺ ion at m/e 242 has been reported. chemicalbook.com

| Predicted ESI-MS Fragmentation Data for Butyl bis(chloromethyl)carbamate | | :--- | :--- | :--- | | m/z | Predicted Fragment | Description | | 215/217/219 | [C₇H₁₃Cl₂NO₂ + H]⁺ | Protonated Molecule [M+H]⁺ | | 158/160 | [M - C₄H₉]⁺ | Loss of butyl radical | | 166/168 | [M - CH₂Cl]⁺ | Loss of chloromethyl radical | | 114/116 | [C₄H₉OC(O)]⁺ | Butoxycarbonyl ion | Note: These are predicted fragmentation patterns. Experimental verification is required.

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives

Direct analysis of many carbamates by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to their thermal lability, which can lead to degradation in the hot injector port or on the column. Butyl bis(chloromethyl)carbamate, with its relatively high molecular weight and polar nature, may be susceptible to such degradation.

To overcome this, derivatization is often employed to convert the carbamate into a more volatile and thermally stable compound prior to GC-MS analysis. Common derivatization strategies for carbamates include hydrolysis followed by acylation or silylation of the resulting amine. However, for a compound like Butyl bis(chloromethyl)carbamate, this would alter the original structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical tool for identifying the functional groups present in a molecule. By measuring the interaction of electromagnetic radiation with a sample, specific vibrational modes of the chemical bonds can be observed, providing a molecular fingerprint.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the energy of these vibrations. For Butyl bis(chloromethyl)carbamate, IR spectroscopy is instrumental in confirming the presence of its key functional groups.

The primary characteristic absorption bands expected in the IR spectrum of Butyl bis(chloromethyl)carbamate arise from the carbamate group, the alkyl chains, and the chloromethyl groups. A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the carbamate functional group, typically appearing in the region of 1730-1680 cm⁻¹. The C-N stretching vibration of the carbamate is expected to be observed in the 1350-1200 cm⁻¹ range. The C-O stretching vibrations of the ester-like portion of the carbamate will likely produce strong bands in the 1250-1000 cm⁻¹ region.

Furthermore, the presence of the butyl group will be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹. The chloromethyl (CH₂Cl) groups are expected to show a C-Cl stretching vibration, which typically appears in the 800-600 cm⁻¹ region of the spectrum.

Illustrative Infrared (IR) Spectroscopy Data for Butyl bis(chloromethyl)carbamate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (Butyl, Chloromethyl) | 2960-2850 | Medium to Strong |

| C=O Stretch | Carbamate | 1720-1700 | Strong |

| C-H Bend | Alkyl (Butyl) | 1465, 1380 | Medium |

| C-N Stretch | Carbamate | 1300-1250 | Medium |

| C-O Stretch | Carbamate | 1250-1190 | Strong |

| C-Cl Stretch | Chloromethyl | 750-700 | Medium to Strong |

Note: The data in this table is illustrative and based on typical wavenumber ranges for the specified functional groups. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations.

For Butyl bis(chloromethyl)carbamate, Raman spectroscopy would be particularly useful for observing the C-C backbone of the butyl group and the symmetric vibrations of the chloromethyl groups. The C-Cl stretching vibration, which is also visible in the IR spectrum, would likely yield a strong and distinct signal in the Raman spectrum. The carbonyl (C=O) group of the carbamate, while active in both, may show a weaker signal in Raman compared to IR. The non-polar C-H bonds of the alkyl chain will also produce strong signals.

Illustrative Raman Spectroscopy Data for Butyl bis(chloromethyl)carbamate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (Butyl, Chloromethyl) | 2960-2850 | Strong |

| C=O Stretch | Carbamate | 1720-1700 | Weak to Medium |

| C-H Bend | Alkyl (Butyl) | 1460-1440 | Medium |

| C-N Stretch | Carbamate | 1300-1250 | Medium |

| C-C Stretch | Alkyl Backbone | 900-800 | Medium |

| C-Cl Stretch | Chloromethyl | 750-700 | Strong |

Note: The data in this table is illustrative and based on the principles of Raman spectroscopy for the given functional groups. Actual experimental values may vary.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of Butyl bis(chloromethyl)carbamate, chromatographic methods are indispensable for determining the purity of a sample and for its quantitative measurement in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable, which can be a characteristic of carbamates.

Illustrative HPLC Method Parameters for Butyl bis(chloromethyl)carbamate Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Expected Retention Time | 4-6 minutes |

Note: The data in this table represents a typical starting point for method development and is for illustrative purposes. Actual parameters would require optimization.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but it is generally applied to volatile and thermally stable compounds. Carbamates can be thermally labile, meaning they may decompose at the high temperatures used in a standard GC injection port. However, with careful method development, GC analysis of some carbamates is possible.

For Butyl bis(chloromethyl)carbamate, a key challenge would be to ensure it can be volatilized without degradation. This might require the use of a cool on-column injection technique or derivatization to a more stable form, although the latter adds complexity to the analysis. If direct GC analysis is feasible, a mid-polarity capillary column would likely be used. Detection could be achieved with a flame ionization detector (FID), which is a universal detector for organic compounds, or a more selective detector like an electron capture detector (ECD), which is highly sensitive to halogenated compounds like this one due to the two chlorine atoms. A mass spectrometer (MS) detector would provide the highest degree of confidence in identification.

Illustrative GC Method Parameters for Butyl bis(chloromethyl)carbamate Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C (or optimized for minimal degradation) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 40-400 m/z |

| Expected Retention Time | 8-10 minutes |

Note: The data in this table is illustrative and represents a potential method. The thermal stability of the compound would need to be experimentally verified.

Theoretical and Computational Investigations of Butyl Bis Chloromethyl Carbamate

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the fundamental aspects of molecular structure and electronic behavior. For a molecule like Butyl bis(chloromethyl)carbamate, these computational tools can predict its three-dimensional geometry, conformational preferences, and the distribution of electrons, which are key determinants of its reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for determining the most stable arrangement of atoms in a molecule, known as its optimized geometry. For carbamates, DFT calculations, often employing functionals like B3LYP and basis sets such as 6-31G(d,p) or larger, have been successfully used to predict bond lengths, bond angles, and dihedral angles. researchgate.netuva.es These calculations would be the first step in a theoretical investigation of Butyl bis(chloromethyl)carbamate, providing the foundational geometric parameters for all subsequent analyses. The resulting optimized structure would reveal the spatial relationship between the butyl group, the carbamate (B1207046) core, and the two chloromethyl substituents.

A hypothetical table of optimized geometric parameters for Butyl bis(chloromethyl)carbamate, derived from typical DFT calculations on similar carbamates, is presented below.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.22 Å |

| C-N | ~1.37 Å | |

| O-C (butyl) | ~1.45 Å | |

| N-CH2Cl | ~1.46 Å | |

| C-Cl | ~1.78 Å | |

| Bond Angle | O=C-N | ~125° |

| C-N-CH2Cl | ~118° | |

| Cl-C-H | ~109.5° |

Note: These are illustrative values based on general carbamate structures and would require specific DFT calculations for Butyl bis(chloromethyl)carbamate for verification.

Conformational Analysis and Energy Landscapes (e.g., syn/anti isomerism of carbamates)

The carbamate functional group is known to exhibit rotational isomerism around the C-N bond, leading to syn and anti conformations. chemicalbook.comnih.gov The relative stability of these isomers is influenced by steric and electronic factors. chemicalbook.com For most simple carbamates, the anti conformation is generally more stable. chemicalbook.com However, the presence of bulky substituents can alter this preference. chemicalbook.com

In the case of Butyl bis(chloromethyl)carbamate, a conformational analysis would involve mapping the potential energy surface by systematically rotating the key dihedral angles, including the C-N bond and the bonds within the butyl chain. This would identify the global minimum energy structure and other low-energy conformers, providing insight into the molecule's flexibility and the relative populations of different conformations at a given temperature. The energy difference between syn and anti isomers in carbamates is typically in the range of a few kcal/mol. chemicalbook.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bldpharm.com The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values.

For Butyl bis(chloromethyl)carbamate, the MEP map would be expected to show regions of negative potential (typically colored red) around the electronegative oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms and parts of the alkyl chain, suggesting sites for nucleophilic interaction. The carbonyl oxygen of the carbamate group is generally a strong center of negative electrostatic potential in these molecules. nih.govbldpharm.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

In a typical carbamate, the HOMO is often localized on the nitrogen and oxygen atoms of the carbamate group, while the LUMO may be centered on the carbonyl carbon and the surrounding atoms. researchgate.net For Butyl bis(chloromethyl)carbamate, the presence of the chloromethyl groups would likely influence the nature and energy of the LUMO, potentially making the carbon atoms of the chloromethyl groups electrophilic centers.

| Orbital | Predicted Energy (Illustrative) | Primary Atomic Contributions |

| HOMO | -7.5 eV | N, O (carbamate) |

| LUMO | +1.2 eV | C=O, C (chloromethyl) |

| HOMO-LUMO Gap | 8.7 eV | - |

Note: These energy values are hypothetical and serve to illustrate the expected outputs of an FMO analysis.

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry can also be employed to investigate the pathways and energetics of chemical reactions involving Butyl bis(chloromethyl)carbamate.

Transition State Identification and Activation Energy Barriers

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the reaction rate.

For Butyl bis(chloromethyl)carbamate, a potential reaction of interest would be its nucleophilic substitution, where a nucleophile attacks one of the chloromethyl carbons, displacing the chloride ion. Theoretical calculations could model this reaction, locate the transition state structure, and calculate the activation energy barrier. This information would be crucial for understanding its reactivity and stability in various chemical environments. The mechanism could proceed via a concerted SN2 pathway or a stepwise SN1-like mechanism, and computational studies could differentiate between these possibilities.

Reaction Pathway Elucidation and Selectivity Prediction

The elucidation of reaction pathways and the prediction of selectivity for chemical transformations involving Butyl bis(chloromethyl)carbamate can be effectively achieved through quantum chemical calculations. These computational studies provide valuable insights into the energetics and mechanisms of reactions, guiding synthetic efforts and helping to understand product distributions.

Methodology:

Reaction pathway elucidation for a compound like Butyl bis(chloromethyl)carbamate would typically involve the use of Density Functional Theory (DFT) methods. These calculations can map out the potential energy surface of a reaction, identifying key stationary points such as reactants, products, intermediates, and transition states.

A common approach involves:

Geometry Optimization: The three-dimensional structures of all species involved in the reaction are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structure connecting reactants and products. This is a critical step in understanding the reaction mechanism.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the correct pathway has been identified.

For instance, in the study of the gas-phase elimination kinetics of similar tert-butyl carbamates, computational methods have been used to investigate proposed reaction mechanisms, such as those involving a six-membered cyclic transition state for the initial elimination step. researchgate.net

Selectivity Prediction:

Computational chemistry can also predict the selectivity of reactions where multiple products are possible. By comparing the activation energies for the different pathways leading to each product, the kinetically favored product can be identified. The pathway with the lower activation energy will be the faster one and is expected to yield the major product under kinetic control. Thermodynamic product distributions can be predicted by comparing the relative energies of the final products.

The following table illustrates the type of data that would be generated from a computational study on the reaction pathways of Butyl bis(chloromethyl)carbamate.

Table 1: Illustrative Reaction Pathway Energetics (Note: The following data is hypothetical and for illustrative purposes only, as specific research on Butyl bis(chloromethyl)carbamate is not available.)

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Pathway A | 0.0 | 25.3 | -10.2 | 25.3 |

| Pathway B | 0.0 | 30.1 | -15.8 | 30.1 |

Solvent Effects on Reaction Thermodynamics and Kinetics

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these solvent effects, providing a more accurate picture of the reaction in a condensed phase.

Methodology:

There are two primary models for incorporating solvent effects in computational chemistry:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This is a computationally efficient way to capture the bulk effects of the solvent.

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, this method can provide a more detailed and accurate description of the immediate solvent environment.

By performing the reaction pathway calculations described in the previous section with the inclusion of a solvent model, it is possible to determine how the solvent affects the energies of the reactants, products, and transition states. This allows for the prediction of changes in reaction rates and equilibria in different solvents.

Table 2: Illustrative Solvent Effects on Activation Energy (Note: The following data is hypothetical and for illustrative purposes only.)

| Solvent | Dielectric Constant | Activation Energy for Pathway A (kcal/mol) |

| Gas Phase | 1.0 | 25.3 |

| Dichloromethane | 8.9 | 22.1 |

| Ethanol | 24.6 | 20.5 |

| Water | 78.4 | 19.8 |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules like Butyl bis(chloromethyl)carbamate.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can be compared with experimental data to confirm or propose a structure.

Methodology:

The standard method for calculating NMR chemical shifts involves:

Optimizing the molecular geometry, typically using DFT.

Calculating the NMR shielding tensors for this optimized geometry using a method such as the Gauge-Including Atomic Orbital (GIAO) method.

Converting the calculated isotropic shielding values to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The choice of DFT functional and basis set is crucial for obtaining accurate results. A variety of functionals and basis sets have been tested for their performance in predicting NMR chemical shifts. researchgate.net It is also important to consider that the final predicted spectrum may be a Boltzmann-weighted average of the spectra of several low-energy conformers.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for Butyl bis(chloromethyl)carbamate (Note: The following data is hypothetical and for illustrative purposes only, based on typical chemical shifts for similar functional groups.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 155.2 |

| O-CH₂ | 65.8 |

| N-CH₂ | 45.1 |

| Butyl-CH₂ | 30.5 |

| Butyl-CH₂ | 18.9 |

| Butyl-CH₃ | 13.7 |

Vibrational Frequency Calculations

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an experimental IR or Raman spectrum.

Methodology:

Vibrational frequencies are obtained from the second derivatives of the energy with respect to the atomic coordinates. These calculations are typically performed at the same level of theory as the geometry optimization. The output of a frequency calculation includes the vibrational frequencies (in cm⁻¹) and their corresponding intensities, which can be used to generate a theoretical vibrational spectrum.

It is common practice to scale the calculated frequencies by an empirical scaling factor to better match experimental values. This is because the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.

Table 4: Illustrative Predicted Vibrational Frequencies for Butyl bis(chloromethyl)carbamate (Note: The following data is hypothetical and for illustrative purposes only, based on characteristic vibrational modes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| 1 | 2960 | C-H stretch (butyl) |

| 2 | 1715 | C=O stretch (carbamate) |

| 3 | 1250 | C-N stretch |

| 4 | 1100 | C-O stretch |

| 5 | 750 | C-Cl stretch |

Derivatization Chemistry and Post Synthetic Modifications of Butyl Bis Chloromethyl Carbamate

Strategies for Chemical Derivatization to Introduce New Functionalities

The presence of two reactive chloromethyl groups on the nitrogen atom of the carbamate (B1207046) makes Butyl bis(chloromethyl)carbamate a versatile precursor for a variety of chemical transformations. These modifications allow for the introduction of a wide array of functional groups, thereby altering the molecule's physical, chemical, and biological properties.

Nucleophilic Substitution at Chloromethyl Groups with Diverse Heteroatoms

The carbon-chlorine bond in the chloromethyl groups is susceptible to nucleophilic attack, providing a straightforward method for introducing new heteroatom-containing functionalities. This type of reaction, analogous to the behavior of other α-haloamides, allows for the displacement of the chloride ion by a range of nucleophiles.

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing compounds can be employed to form new carbon-nitrogen bonds. For instance, reaction with primary or secondary amines would yield the corresponding N,N-bis(aminomethyl)carbamates. The use of sodium azide is a well-established method for introducing the azido group, which can subsequently be reduced to a primary amine or used in cycloaddition reactions, such as "click" chemistry.

Oxygen Nucleophiles: Alcohols and carboxylates can act as nucleophiles to form ethers and esters, respectively. The reaction with alcohols would lead to the formation of N,N-bis(alkoxymethyl)carbamates, while reaction with a carboxylic acid salt would yield N,N-bis(acyloxymethyl)carbamates.

Sulfur Nucleophiles: Thiols and thio-anions are excellent nucleophiles for displacing the chloride. For example, reaction with potassium thioacetate would introduce a thioester functionality, which can be subsequently hydrolyzed to the corresponding thiol. This provides a pathway to introduce sulfur-containing moieties into the molecule.

Interactive Data Table: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Product Class |

| Amine | Diethylamine | -CH₂-NEt₂ | N,N-bis(diethylaminomethyl)carbamate |

| Azide | Sodium Azide (NaN₃) | -CH₂-N₃ | N,N-bis(azidomethyl)carbamate |

| Thiol | Ethanethiol | -CH₂-SEt | N,N-bis(ethylthiomethyl)carbamate |

| Thioacetate | Potassium Thioacetate | -CH₂-S-C(O)CH₃ | N,N-bis(acetylthiomethyl)carbamate |

| Carboxylate | Sodium Acetate | -CH₂-O-C(O)CH₃ | N,N-bis(acetoxymethyl)carbamate |

Modification of the Carbamate Ester Moiety

The carbamate ester group itself can be a target for chemical modification, primarily through hydrolysis or transesterification reactions.

Hydrolysis: Under acidic or basic conditions, the carbamate ester can be hydrolyzed. Acid-catalyzed hydrolysis would likely lead to the formation of the corresponding N,N-bis(chloromethyl)amine and butanol, along with the release of carbon dioxide. Basic hydrolysis, on the other hand, would yield the carbamate salt, which upon acidification would decompose. The stability of carbamates to hydrolysis can vary significantly based on the substituents and reaction conditions. Generally, N,N-disubstituted carbamates are more stable towards alkaline hydrolysis than their N-monosubstituted counterparts.

Transesterification: The butyl group of the carbamate ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting Butyl bis(chloromethyl)carbamate with an excess of another alcohol. This allows for the introduction of different ester functionalities, which can be used to modulate the solubility and other physicochemical properties of the molecule. For instance, reaction with a long-chain alcohol could increase lipophilicity, while reaction with a poly(ethylene glycol) (PEG) derivative could enhance water solubility.

Derivatization for Enhanced Analytical Detection and Separation

To facilitate the detection and quantification of Butyl bis(chloromethyl)carbamate, especially at low concentrations, derivatization strategies can be employed to introduce moieties that are readily detectable by common analytical techniques.

Introduction of Chromophores or Fluorophores

For sensitive detection by UV-Vis or fluorescence spectroscopy, a chromophore or fluorophore can be attached to the molecule. This is typically achieved by reacting the chloromethyl groups with a nucleophile that contains a suitable chromophoric or fluorophoric system.

Chromophore Tagging: A common strategy involves the use of reagents that possess a strong UV-absorbing group and a nucleophilic center. For example, reaction with a phenoxide or a substituted aniline derivative could introduce an aromatic ring system, enhancing UV detectability.

Fluorophore Tagging: For even greater sensitivity, fluorescent tags can be introduced. Reagents such as 9-anthracenemethanol or other fluorescent alcohols could potentially react with the chloromethyl groups to form fluorescent ethers. Alternatively, a fluorescent amine could be used to displace the chlorides. Another approach involves the use of reagents like 9-chloromethyl-anthracene, which can react with nucleophiles introduced onto the Butyl bis(chloromethyl)carbamate backbone after initial modification.

Modification for Improved Volatility for Gas-Phase Analysis